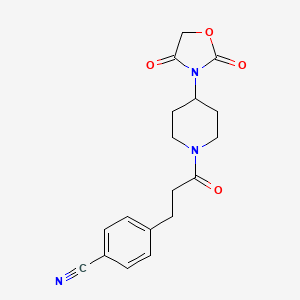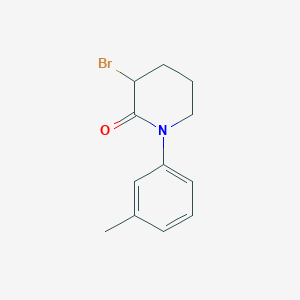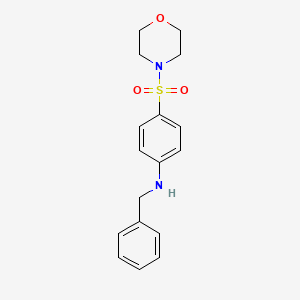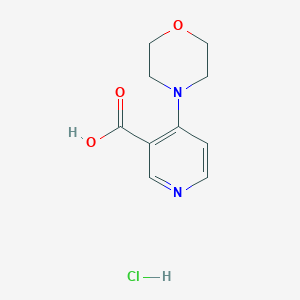
5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine carboxylic acid, which is a class of compounds that have garnered interest due to their diverse biological activities. These activities range from antioxidant, antiallergic, anti-inflammatory, and analgesic properties to potential antibacterial applications . The structure of these compounds typically includes a pyrrolidine ring, a carboxylic acid group, and various substituents that can significantly influence their biological activity and physical properties.
Synthesis Analysis
The synthesis of pyrrolidine carboxylic acid derivatives often involves multi-step reactions that introduce various functional groups to the core structure. For instance, derivatives with chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents have been synthesized, with some showing potent antioxidant activities . Similarly, antiallergic pyrrolidine derivatives have been synthesized from precursors like 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes . The synthesis of antibacterial pyrrolidine derivatives has also been reported, with the structures confirmed by spectroscopic methods such as UV-Vis absorption, IR, NMR, and mass spectroscopy .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their biological activity. X-ray diffraction analysis has been used to unambiguously assign the structure of some derivatives . The stereochemistry of these molecules, such as the enantiomers of 1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid, has been resolved and proven with X-ray crystallography, demonstrating their potential as chiral resolving agents .
Chemical Reactions Analysis
The reactivity of pyrrolidine carboxylic acid derivatives is influenced by their functional groups. For example, the presence of a free NH group in the pyrimidinone nucleus and specific substituents on the phenyl ring are required for high antiallergic activity . The introduction of heterocyclic moieties can also enhance the antioxidant properties of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as their spectroscopic characteristics, have been extensively studied. Techniques like FT-IR, NMR, and UV spectroscopy, along with quantum chemical methods, have been employed to investigate these properties . Theoretical calculations, including density functional theory (DFT), have been used to study structural parameters, electrostatic potential, and other properties like dipole moment, polarizability, and hyperpolarizability . These studies provide insights into the electronic structure and potential reactivity of the compounds.
Aplicaciones Científicas De Investigación
Spectroscopic Properties and Quantum Mechanical Studies
Spectroscopic and Quantum Mechanical Analysis : The spectroscopic properties of 5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid and its derivatives have been thoroughly investigated using techniques such as FT-IR, NMR, UV, and various quantum chemical methods. Studies have explored molecular aspects like Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, intermolecular interactions, dipole moment, polarizability, and first-order polarizability (Devi, Bishnoi, & Fatma, 2020).
Antibacterial Applications
Synthesis and Antibacterial Evaluation : Some derivatives of this compound, particularly those bearing the pyrrolidine ring and methylamino residues, have been synthesized and evaluated for their potential as antibacterial drugs. The compounds demonstrated moderate to good activity against bacteria like Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).
Synthetic Chemistry and Drug Development
Novel Synthesis Methods : Innovative synthesis methods for related compounds, like the three-component condensation of 3-aminopyrroles or asymmetric Michael addition reactions for carboxylate-substituted enones, have been developed. These methods have implications for the streamlined synthesis of complex molecules with potential pharmaceutical applications (Lichitsky et al., 2010; Yin, Garifullina, & Tanaka, 2017).
Safety and Hazards
Direcciones Futuras
The pyrrolidine ring, a key feature in “5-Oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid”, is widely used in drug discovery . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been involved in the synthesis of bioactive compounds with target selectivity .
Result of Action
It is known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates .
Propiedades
IUPAC Name |
5-oxo-1-(2-phenylpropyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10(11-5-3-2-4-6-11)8-15-9-12(14(17)18)7-13(15)16/h2-6,10,12H,7-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFKPSVQQAHHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(CC1=O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2505852.png)
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2505854.png)

![N-cyclopentyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2505857.png)
![3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2505859.png)




![2-Cyclopropyl-5-[[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2505868.png)

![N-cyclopentyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2505872.png)
![N-(2-cyclohex-1-en-1-ylethyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2505873.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2505875.png)